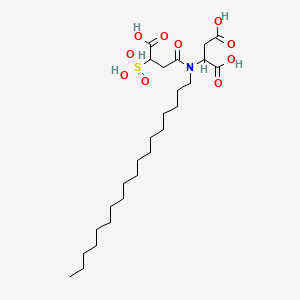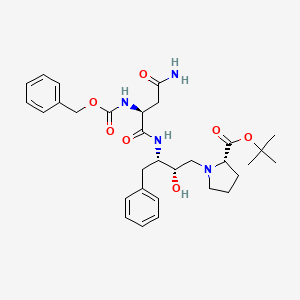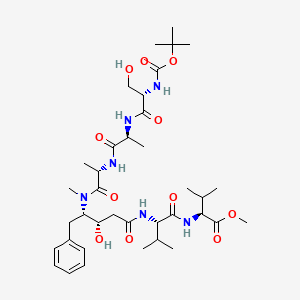
3,4-Dihydro-N,N-diethyl-3-oxo-2H-1,4-benzoxazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-N,N-diethyl-3-oxo-2H-1,4-benzoxazine-2-carboxamide is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-N,N-diethyl-3-oxo-2H-1,4-benzoxazine-2-carboxamide typically involves the regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates. This reaction is facilitated by the use of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The resulting acyclic intermediate undergoes an intermolecular amidation reaction to form the desired benzoxazine compound . Microwave heating is often employed to induce the annulation reaction, especially for intermediates bearing electron-withdrawing groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent yields and purity. The choice of solvents, catalysts, and reaction conditions is tailored to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydro-N,N-diethyl-3-oxo-2H-1,4-benzoxazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazines, oxo-derivatives, and dihydro derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,4-Dihydro-N,N-diethyl-3-oxo-2H-1,4-benzoxazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a potassium channel activator and anti-inflammatory agent.
Materials Science: The compound is used in the synthesis of polymers and resins with enhanced thermal and mechanical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-N,N-diethyl-3-oxo-2H-1,4-benzoxazine-2-carboxamide involves its interaction with molecular targets such as potassium channels. By opening these channels, the compound induces cell membrane hyperpolarization, which can lead to antihypertensive effects . Additionally, its anti-inflammatory properties are attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2 .
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide
- 3,4-Dihydro-3-oxo-2H-1,4-benzoxazine
- 2,4-Dihydroxy-6,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one
Uniqueness
3,4-Dihydro-N,N-diethyl-3-oxo-2H-1,4-benzoxazine-2-carboxamide is unique due to its specific diethyl substitution on the nitrogen atom, which imparts distinct pharmacological properties. This structural feature differentiates it from other benzoxazine derivatives and contributes to its specific biological activities.
Propiedades
Número CAS |
26727-04-8 |
|---|---|
Fórmula molecular |
C13H16N2O3 |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
N,N-diethyl-3-oxo-4H-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C13H16N2O3/c1-3-15(4-2)13(17)11-12(16)14-9-7-5-6-8-10(9)18-11/h5-8,11H,3-4H2,1-2H3,(H,14,16) |
Clave InChI |
NMLZZPLKLJDRKW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1C(=O)NC2=CC=CC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


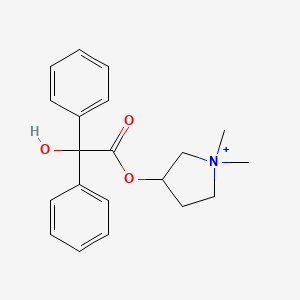


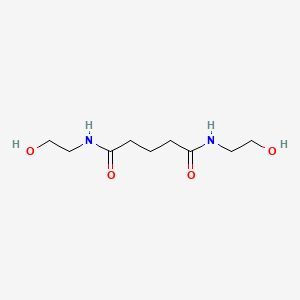

![2-(4-Bromobenzoyl)-4-(4-bromophenyl)-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B15195916.png)



